LL-37 is derived from the human cathelicidin antimicrobial peptide 18, which is processed to yield the active LL-37 form. Its expression is primarily found in neutrophils and epithelial cells, particularly during inflammatory responses . The peptide's synthesis can also be achieved through recombinant DNA technology using Escherichia coli as a host for high-yield production .
LL-37 belongs to the class of antimicrobial peptides known as cathelicidins. These peptides are characterized by their ability to adopt an amphipathic alpha-helical structure, which is essential for their interaction with lipid membranes. LL-37 exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi and viruses .
The synthesis of LL-37 can be achieved through various methods, including chemical synthesis and recombinant expression. The recombinant production typically involves the use of expression systems like E. coli, where LL-37 is fused with ubiquitin to enhance solubility and reduce toxicity during expression. After expression, the peptide can be cleaved from the fusion protein using specific proteases such as Tobacco Etch Virus protease .
LL-37 exhibits a unique amphipathic alpha-helical structure that enables it to interact effectively with lipid bilayers. Structural studies indicate that LL-37 can form oligomers or fibrils in solution, particularly when interacting with bacterial membranes .
The peptide consists of 37 amino acids with specific hydrophobic and positively charged residues that facilitate its membrane-disrupting activity. Studies have shown that LL-37 can form stable fibrils that co-localize with bacterial cells, enhancing its antibacterial efficacy .
LL-37 interacts with bacterial membranes through several mechanisms:
The interactions between LL-37 and membranes are influenced by factors such as peptide concentration, membrane composition, and environmental conditions (e.g., pH). The peptide's ability to adopt different conformations based on these factors plays a critical role in its mechanism of action .
LL-37 exerts its antibacterial effects primarily through:
Studies have demonstrated that LL-37 has minimal inhibitory concentrations ranging from 22 µM against Micrococcus luteus to 39 µM against Staphylococcus hominis, indicating its potent antibacterial activity .
LL-37 is a cationic peptide with a high degree of hydrophobicity due to its amino acid composition. It exists in equilibrium between monomeric and oligomeric forms in solution at low concentrations.
LL-37 has potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4